REACTION_CXSMILES
|
[C:1](=[O:6])([O:4][CH3:5])OC.[CH3:7][C:8]([CH:10]1[CH2:12][CH2:11]1)=[O:9].CC(C)([O-])C.[K+].Cl>C1(C)C=CC=CC=1.O>[CH:10]1([C:8](=[O:9])[CH2:7][C:1]([O:4][CH3:5])=[O:6])[CH2:12][CH2:11]1 |f:2.3|
|
Name
|
|
Quantity
|
361 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CC1
|
Name
|
|
Quantity
|
1250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Cooled the reaction mixture to 10° C.
|
Type
|
TEMPERATURE
|
Details
|
Heated the reaction mixture to 75° C.
|
Type
|
STIRRING
|
Details
|
stirred for 14 hrs
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture to 25° C.
|
Type
|
ADDITION
|
Details
|
slowly poured it
|
Type
|
TEMPERATURE
|
Details
|
Cooled the reaction mixture to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
Raised the temperature to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
Separated the both organic and aqueous layers
|
Type
|
EXTRACTION
|
Details
|
Extracted the aqueous layer with toluene (500 ml)
|
Type
|
WASH
|
Details
|
Washed the organic layer with water (500 ml)
|
Type
|
DISTILLATION
|
Details
|
Distilled off the toluene completely from organic layer under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |